molecular formula C14H21N3O3 · C2HF3O2 B613047 H-Leu-nhnh-Z tfa CAS No. 19635-96-2

H-Leu-nhnh-Z tfa

Cat. No.: B613047
CAS No.: 19635-96-2
M. Wt: 393.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

It is characterized by its empirical formula C16H22F3N3O5 and a molecular weight of 393.36 . This compound is particularly significant in the field of organic chemistry due to its role in the synthesis of peptides and other complex molecules.

Scientific Research Applications

H-Leu-nhnh-Z tfa has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-nhnh-Z tfa typically involves the reaction of L-leucine with hydrazine hydrate in the presence of a protecting group such as benzyloxycarbonyl (Z). The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting product is then treated with trifluoroacetic acid (TFA) to obtain the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The use of advanced analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is crucial in monitoring the synthesis and ensuring the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

H-Leu-nhnh-Z tfa undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-Leu-nhnh-Z tfa involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of L-leucine, allowing for selective reactions at other sites. The trifluoroacetate salt enhances the solubility and stability of the compound, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(benzyloxy)carbonyl]-L-alanylhydrazine trifluoroacetate
  • N-[(benzyloxy)carbonyl]-L-valylhydrazine trifluoroacetate
  • N-[(benzyloxy)carbonyl]-L-isoleucylhydrazine trifluoroacetate

Uniqueness

H-Leu-nhnh-Z tfa is unique due to its specific structure and properties, which make it particularly suitable for peptide synthesis. Its trifluoroacetate salt form enhances its solubility and stability, making it more efficient in various chemical reactions compared to similar compounds .

Properties

IUPAC Name

benzyl N-[[(2S)-2-amino-4-methylpentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOXFVJOMSSDEY-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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